(E)-N-(naphthalen-2-yl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Beschreibung
Eigenschaften
IUPAC Name |
(2E)-N-(naphthalen-2-ylamino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2S/c22-12-19(25-24-17-9-8-14-4-1-2-5-15(14)10-17)21-23-20(13-29-21)16-6-3-7-18(11-16)26(27)28/h1-11,13,24H/b25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRMXJPBPMETI-NCELDCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NN=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N/N=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-(naphthalen-2-yl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of naphthalene derivatives with nitrophenyl-substituted thiazoles. The compound's structure can be confirmed through various spectroscopic techniques including IR and NMR spectroscopy.
Characterization Data
| Property | Value |
|---|---|
| Melting Point | 188-190 °C |
| Yield | 65% |
| Rf Value | 0.74 |
| IR (KBr, cm⁻¹) | 3261.18 (N-H), 1627.64 (C=N) |
| 1H NMR (DMSO-d6, δ ppm) | 7.19 (s, 1H, Ar-H) |
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of pathogens. In vitro evaluations have shown that it possesses minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
- MIC Values : Studies indicate that the compound's MIC against Staphylococcus aureus and Escherichia coli is approximately 0.22 to 0.25 µg/mL, which is comparable to standard antibiotics like Ciprofloxacin .
Cytotoxicity and Hemolytic Activity
The compound has been evaluated for cytotoxic effects using various cell lines. It demonstrated low hemolytic activity (% lysis ranging from 3.23 to 15.22%), indicating a favorable safety profile with IC50 values greater than 60 μM . This suggests that while it is effective against pathogens, it does not exhibit significant toxicity to human cells.
The biological activity of this compound may be attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . This dual-targeting mechanism enhances its effectiveness against resistant strains.
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study involving several derivatives of thiazole compounds, this compound was found to significantly outperform other tested compounds in inhibiting biofilm formation in Staphylococcus epidermidis, highlighting its potential as an antibiofilm agent .
- Synergistic Effects with Antibiotics : The compound has shown synergistic effects when combined with existing antibiotics such as Ketoconazole and Ciprofloxacin, leading to reduced MICs and enhanced antibacterial activity . This suggests its potential role in combination therapy for treating resistant infections.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Substituent Effects on Electronic Properties
- Target Compound : The naphthalen-2-yl group provides a bulky, planar aromatic system that enhances π-π interactions and hydrophobic binding. The nitro group at the 3-position of the phenyl ring creates strong electron-withdrawing effects, polarizing the thiazole core .
- Fluorine’s hydrophobic character may improve membrane permeability in biological systems .
- Dimethylamino Analog (): The 4-(dimethylamino)phenyl group is electron-donating, which could stabilize positive charges in the molecule. This substituent may enhance solubility in polar solvents, aiding pharmacokinetic properties .
Steric and Structural Considerations
- The naphthalen-2-yl group in the target compound introduces steric hindrance compared to smaller substituents like 2-fluorophenyl or 4-(dimethylamino)phenyl. This could influence binding affinity in biological targets or crystallinity in material applications.
- The triazolopyridazine-containing analog () demonstrates how fused heterocyclic systems (e.g., triazolo-pyridazine) can diversify electronic profiles and binding modes, though its larger size may limit bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (E)-N-(naphthalen-2-yl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves multi-step reactions, including thiazole ring formation, nitrophenyl substitution, and hydrazonoyl cyanide functionalization. Key steps include:
- Condensation of naphthalen-2-amine with nitrophenyl-substituted thiazole precursors.
- Use of catalysts (e.g., p-toluenesulfonic acid) to promote cyclization and stabilize intermediates .
- Solvent selection (e.g., ethanol or DMF) and temperature control (room temperature to reflux) to optimize regioselectivity and purity .
- Critical Factors: Reaction time (24–48 hrs), stoichiometric ratios (1:1.2 for amine:thiazole precursor), and purification via column chromatography (silica gel, hexane/ethyl acetate) to achieve >90% purity .
Q. How is the structural integrity of this compound validated, and which spectroscopic methods are most reliable?
- Answer:
- 1H/13C NMR: Confirms substituent positions (e.g., nitrophenyl at C4, naphthalen-2-yl at N) and E-configuration via coupling constants (J = 12–15 Hz for trans hydrazonoyl protons) .
- IR Spectroscopy: Identifies key functional groups (C≡N stretch ~2200 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z [M+H]+ calculated for C₂₁H₁₃N₅O₂S: 415.0834; observed: 415.0832) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and cycloaddition reactions?
- Answer:
- Nucleophilic Substitution: The electron-deficient nitrophenyl group activates the thiazole ring toward nucleophilic attack at C2, facilitated by the electron-withdrawing cyanide moiety. DFT studies suggest a transition state with partial charge delocalization across the thiazole-nitrophenyl system .
- Cycloaddition: The hydrazonoyl cyanide group participates in [3+2] cycloadditions with alkenes/alkynes, forming triazole or pyrazole derivatives. Kinetic studies show rate acceleration in polar aprotic solvents (e.g., DMSO) due to stabilization of dipolar intermediates .
Q. How do structural modifications (e.g., substituent variation) impact biological activity, and what contradictions exist in reported data?
- Answer:
- SAR Studies:
| Substituent Position | Modification | IC₅₀ (μM) vs. Cancer Cell Lines | Reference |
|---|---|---|---|
| C4 (nitrophenyl) | -NO₂ → -OCH₃ | 12.5 → 45.7 (HeLa) | |
| N (naphthalen-2-yl) | -H → -Cl | 8.2 → 3.9 (MCF-7) |
- Contradictions:
- Conflicting reports on antibacterial efficacy: Some studies show MIC = 6.25 μg/mL against S. aureus , while others report no activity (MIC >100 μg/mL) . This may stem from differences in bacterial strain susceptibility or assay conditions (e.g., nutrient media pH) .
Q. What strategies resolve discrepancies in thermal stability data observed across DSC and TGA analyses?
- Answer:
- DSC-TGA Correlation:
- DSC shows a sharp endotherm at 210–215°C (melting point), while TGA indicates 10% mass loss at 220°C due to decomposition of the nitrophenyl group .
- Discrepancies arise from heating rates (DSC: 10°C/min vs. TGA: 5°C/min). Slower rates in TGA allow gradual degradation, masking melting events .
- Mitigation: Use modulated DSC (MDSC) to separate reversible (melting) and non-reversible (decomposition) thermal events .
Q. How does the compound’s electronic configuration influence its binding to cytochrome P450 enzymes, and what computational methods validate these interactions?
- Answer:
- Docking Studies (AutoDock Vina): The nitrophenyl group forms π-π stacking with Phe226 (binding energy: −9.2 kcal/mol), while the cyanide moiety hydrogen-bonds to Thr321 .
- MD Simulations (GROMACS): Confirm stable binding over 100 ns, with RMSD <2.0 Å for the enzyme-ligand complex. Free energy calculations (MM-PBSA) suggest ΔG = −15.3 kcal/mol, favoring inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
